(4-Fluorophenyl)diphenylsulfonium triflate
CAS No.: 154093-57-9
Cat. No.: VC21106363
Molecular Formula: C19H14F4O3S2
Molecular Weight: 430.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 154093-57-9 |
---|---|
Molecular Formula | C19H14F4O3S2 |
Molecular Weight | 430.4 g/mol |
IUPAC Name | (4-fluorophenyl)-diphenylsulfanium;trifluoromethanesulfonate |
Standard InChI | InChI=1S/C18H14FS.CHF3O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;2-1(3,4)8(5,6)7/h1-14H;(H,5,6,7)/q+1;/p-1 |
Standard InChI Key | SGYQZOQILXLBIB-UHFFFAOYSA-M |
SMILES | C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.C(F)(F)(F)S(=O)(=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.C(F)(F)(F)S(=O)(=O)[O-] |
Introduction
Chemical Structure and Properties
(4-Fluorophenyl)diphenylsulfonium triflate consists of a sulfonium cation with a central sulfur atom bonded to two phenyl groups and one para-fluorophenyl group, paired with a trifluoromethanesulfonate (triflate) anion . This structure gives the compound its distinctive chemical and photophysical properties.
Physical and Chemical Properties
The compound presents as a gray solid or white to off-white solid with a melting point range of 117-120°C (literature value) . Its molecular structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C19H14F4O3S2 |
Molecular Weight | 430.44 g/mol |
Physical State | Solid |
Color | Gray or white to off-white |
Melting Point | 117-120°C (literature) |
UV Absorption | λmax = 234 nm |
SMILES Notation | [O-]S(=O)(=O)C(F)(F)F.Fc1ccc(cc1)S+c3ccccc3 |
InChI Key | SGYQZOQILXLBIB-UHFFFAOYSA-M |
Table 1: Physical and chemical properties of (4-Fluorophenyl)diphenylsulfonium triflate
The compound features a triflate (CF3SO3-) counterion that balances the positive charge on the sulfonium center. The presence of the electron-withdrawing fluorine atom on one of the phenyl rings enhances the electrophilicity of the sulfonium center, which is crucial for its photochemical activity .
Synthesis Methods
Several synthetic routes have been developed for the preparation of (4-Fluorophenyl)diphenylsulfonium triflate, with the most common methods involving either direct reaction of diphenyl sulfide with fluorinated reagents or selective aryl transfer approaches.
Classical Synthesis
The traditional synthesis of (4-Fluorophenyl)diphenylsulfonium triflate typically involves the reaction of diphenyl sulfide with 4-fluorophenyl triflate in the presence of a Lewis acid catalyst. This method allows for efficient formation of the sulfonium salt, which can then be purified for various applications.
Aryl Transfer Method
An alternative synthesis employs selective aryl transfer from mesityl iodonium(III) salts to diarylsulfides. This approach is particularly valuable as it avoids the formation of mesityl-derived byproduct salts . According to research by Takenaga et al., this method produces the compound as a gray solid with a melting point of 111-115°C .
A typical procedure for this synthesis involves:
-
Combining diarylsulfide and aryl(mesityl)iodonium(III) triflate
-
Adding a copper catalyst (typically 10 mol% Cu(OTf)2)
-
Dissolution in 1,2-dichloroethane
-
Stirring at controlled temperature
-
Purification by column chromatography on silica gel using dichloromethane/acetone
It's worth noting that the compound is generally light-sensitive, and coloration may occur during column chromatography and evaporation .
Mechanism of Action
The primary mechanism of action of (4-Fluorophenyl)diphenylsulfonium triflate involves its photochemical behavior when exposed to ultraviolet light.
Photolysis and Acid Generation
Upon exposure to UV light, the S-C bond in (4-Fluorophenyl)diphenylsulfonium triflate weakens, leading to photolysis and the generation of a strong Brønsted acid (triflic acid). This photolysis reaction can be represented as:
-
Absorption of a photon by the sulfonium salt
-
Homolytic or heterolytic cleavage of the S-C bond
-
Formation of reactive intermediates
-
Generation of triflic acid (CF3SO3H)
The generated strong acid can then protonate monomers, creating reactive cationic species that propagate polymerization reactions.
Applications
Photolithography and Microfabrication
(4-Fluorophenyl)diphenylsulfonium triflate is crucial in photolithography processes used in semiconductor manufacturing. In this application, the compound functions as a photoacid generator in photoresist formulations. When exposed to UV light through a mask, it generates acid in specific regions, which catalyzes chemical reactions that alter the solubility of the photoresist material. This process enables precise patterning of thin films essential for the fabrication of integrated circuits and other microelectronic devices .
Cationic Polymerization
As a cationic photoinitiator, (4-Fluorophenyl)diphenylsulfonium triflate initiates the polymerization of various monomers upon exposure to UV light. This application is particularly important in:
-
Coatings and adhesives industry for rapid curing processes
-
Production of high-performance polymeric materials
-
UV-curable inks and coatings
-
Dental materials and medical adhesives
Advanced Manufacturing Applications
Recent research has explored the use of (4-Fluorophenyl)diphenylsulfonium triflate in advanced manufacturing technologies:
-
Three-dimensional (3D) and four-dimensional (4D) printing of thermoset inks
-
Development of low-voltage operation dual-gate organic thin-film transistors (OTFTs)
Comparison with Similar Compounds
(4-Fluorophenyl)diphenylsulfonium triflate belongs to a family of sulfonium triflate compounds that vary in their aryl substituents. The choice of substituent significantly impacts the photophysical properties and reactivity of these compounds.
Compound | Key Features | Relative Reactivity |
---|---|---|
(4-Fluorophenyl)diphenylsulfonium triflate | Enhanced electrophilicity due to fluorine | High |
Triphenylsulfonium triflate | Standard reference compound | Moderate |
(4-Methoxyphenyl)diphenylsulfonium triflate | Electron-donating methoxy group | Lower thermal stability, enhanced photolytic efficiency |
(4-tert-Butylphenyl)diphenylsulfonium triflate | Bulky alkyl substituent | Modified solubility profile |
(4-Iodophenyl)diphenylsulfonium triflate | Heavy halogen substituent | Heavy-atom effect on photophysics |
Table 2: Comparison of (4-Fluorophenyl)diphenylsulfonium triflate with related sulfonium compounds
The fluorine substituent in (4-Fluorophenyl)diphenylsulfonium triflate increases the stability of the compound while also enhancing its photochemical reactivity compared to other variants . This unique balance makes it particularly valuable for applications requiring controlled acid generation.
Research Findings
Synthesis Optimization
Research by Takenaga et al. demonstrated that the mesityl auxiliary of diaryliodonium(III) salts is crucial for achieving selective aryl transfer in the synthesis of (4-Fluorophenyl)diphenylsulfonium triflate . Their spectroscopic data revealed:
-
IR: 3062, 1588, 1493 cm-1
-
1H NMR: δ 7.37-7.41 (m, 2H, ArH), 7.67-7.78 (m, 10H, ArH), 7.84-7.87 (m, 2H, ArH) ppm
-
13C NMR: δ 118.7 (d, J 23.1 Hz, Ar), 120.6 (d, J 3.3 Hz, Ar), 120.7 (q, JCF 321.0 Hz, OTf), 125.3, 131.1, 131.3, 134.3, 134.6 (d, J 10.0 Hz, Ar), 165.3 (d, J 250.0 Hz, Ar) ppm
Applications in Advanced Materials
Recent patents and research have explored the use of (4-Fluorophenyl)diphenylsulfonium triflate in novel applications:
-
A 2014 patent described its use in specialized coatings for substrates, with spectroscopic data normalized between 1775cm-1 and 1700cm-1 to obtain comparable results
-
Research into high-performance and recyclable thermoset inks for 3D or 4D printing incorporated this compound as a photoinitiator
-
Studies on low-voltage operation dual-gate organic thin-film transistors utilized the compound for its unique photoactive properties
Photochemical Studies
Research on (4-Fluorophenyl)diphenylsulfonium triflate has focused on its role as a photoinitiator and its interactions with different monomers during polymerization. Studies indicate that varying the structure of co-monomers can significantly affect the kinetics and efficiency of the polymerization process initiated by this compound.
A study mentioned in the Colautti PhD thesis investigated its potential compatibility with organic NCX to increase the efficiency of interaction with photons , highlighting its continuing relevance in cutting-edge research applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume